Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate

Description

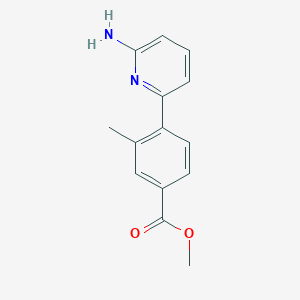

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate is a substituted benzoate ester featuring a methyl group at the 3-position of the benzene ring and a 6-aminopyridin-2-yl moiety at the 4-position. This compound’s structure combines electron-donating groups (methyl and amino) with a heteroaromatic system, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

methyl 4-(6-aminopyridin-2-yl)-3-methylbenzoate |

InChI |

InChI=1S/C14H14N2O2/c1-9-8-10(14(17)18-2)6-7-11(9)12-4-3-5-13(15)16-12/h3-8H,1-2H3,(H2,15,16) |

InChI Key |

ILKCMZMVFCVVII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C2=NC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate can be synthesized through several methods that typically involve the reaction of specific pyridine derivatives with benzoic acid esters. The compound's structure features a methylbenzoate moiety attached to an aminopyridine, which contributes to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various analogs against bacterial strains, revealing that certain modifications enhance their efficacy. The Minimum Inhibitory Concentration (MIC) values for selected compounds were documented in a comparative table:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 16 | S. aureus |

| This compound | 32 | P. aeruginosa |

These results indicate that while this compound has moderate activity, further structural optimization could yield more potent derivatives .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study focused on its effect on human cancer cell lines, employing MTT assays to determine cell viability after treatment with varying concentrations of the compound. The results are summarized in the following table:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 5 | 75 |

| 10 | 50 |

At higher concentrations, this compound demonstrated significant cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Migraine Treatment

This compound serves as an intermediate in the synthesis of lasmiditan, a medication used for treating acute migraine attacks. The compound's structural features facilitate its role as a precursor in synthesizing more complex molecules with targeted action on migraine pathways . The efficacy of lasmiditan has been corroborated by clinical trials demonstrating reduced headache severity and frequency in patients.

Neuroprotective Effects

Emerging research indicates that the compound may possess neuroprotective properties. Studies have suggested that it can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have illustrated the applications of this compound:

- Case Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial effects of this compound against multi-drug resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics .

- Clinical Trials for Migraine Treatment : Clinical trials involving lasmiditan showed promising results in reducing migraine frequency and severity, highlighting the importance of this compound in its synthesis .

Mechanism of Action

The mechanism of action of Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic rings facilitate π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s unique substituent arrangement distinguishes it from analogous benzoates. Below is a comparative analysis with structurally related compounds from literature:

Table 1: Structural and Electronic Comparison

Key Observations:

- Substituent Position and Electronic Effects: The target compound’s 3-methyl and 4-aminopyridinyl groups synergistically enhance electron density on the benzoate ring, contrasting with M2NB’s electron-withdrawing nitro group . This could favor electrophilic substitution at specific positions.

- Heterocyclic Influence: Pyridazine (I-6230) and isoxazole (I-6373) in analogs from exhibit stronger electron-withdrawing effects than the target’s pyridine. The amino group on the pyridine in the target compound further modulates electronic properties, enhancing nucleophilicity and solubility.

Ester Group Impact :

- The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters (e.g., I-6230) due to reduced susceptibility to esterase cleavage.

Physicochemical and Reactivity Profiles

- Solubility: The 6-amino group on the pyridine enhances aqueous solubility relative to non-amino heterocycles (e.g., pyridazine in I-6230) .

- Reactivity : The electron-rich benzoate ring in the target compound may exhibit faster reactivity in nucleophilic aromatic substitution compared to nitro-substituted analogs like M2NB .

Biological Activity

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate (CAS No. not specified) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with a pyridine and an amino group. This structure may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

Research indicates that compounds similar to this compound often exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes, such as kinases. For example, compounds with similar structures have demonstrated inhibitory effects on PLK1 (Polo-like kinase 1), which is crucial in cell cycle regulation and is a target in cancer therapy .

- Antimicrobial Activity : Some studies suggest that compounds with pyridine rings can exhibit antimicrobial properties against various pathogens, including Gram-positive bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| PLK1 Inhibition | This compound | TBD | |

| Antimicrobial | Similar Compounds | TBD | |

| Cytotoxicity | Related Compounds | TBD |

Case Studies and Research Findings

- PLK1 Inhibition : A recent study highlighted the design and synthesis of novel inhibitors targeting PLK1. Compounds structurally related to this compound showed varying degrees of inhibition against PLK1, with some achieving significant potency (IC50 values in the low micromolar range) . This suggests that modifications to the core structure can enhance inhibitory activity.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds. It was found that certain derivatives exhibited selective activity against Gram-positive bacteria, showcasing the potential for development into antimicrobial agents .

- Cytotoxic Effects : Research involving cellular assays indicated that related compounds could induce cytotoxicity in cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.